molecular formula C12H14O3 B2372416 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid CAS No. 1969288-22-9

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid

Cat. No.: B2372416
CAS No.: 1969288-22-9
M. Wt: 206.241
InChI Key: KBRGKJHCWDGEIX-ONGXEEELSA-N
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Description

2-[(1S,2R)-2-(4-Methoxyphenyl)cyclopropyl]acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a stereochemically defined cyclopropane ring substituted with a 4-methoxyphenyl group and an acetic acid side chain. This compound is synthesized via catalytic cross-coupling reactions, as evidenced by protocols involving boronic acid intermediates (e.g., ((1R,2R)-2-(4-methoxyphenyl)cyclopropyl)boronic acid) and palladium catalysts . Its structural rigidity from the cyclopropane ring makes it a valuable scaffold in medicinal chemistry, particularly for probing receptor-ligand interactions.

Properties

IUPAC Name

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-4-2-8(3-5-10)11-6-9(11)7-12(13)14/h2-5,9,11H,6-7H2,1H3,(H,13,14)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRGKJHCWDGEIX-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2C[C@H]2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 4-methoxybenzyl chloride with a cyclopropane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of cyclopropylmethanol or cyclopropylcarbaldehyde.

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Substituent Variations on the Cyclopropane Ring

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Features
2-[(1S,2R)-2-(4-Methoxyphenyl)cyclopropyl]acetic acid C₁₂H₁₄O₃ 4-Methoxyphenyl, acetic acid 206.24 g/mol Rigid cyclopropane, chiral centers, polar methoxy group enhances solubility
trans-2-(Methoxycarbonyl)cyclopropaneacetic acid C₇H₁₀O₄ Methoxycarbonyl, acetic acid 158.15 g/mol Electron-withdrawing ester group; lower steric bulk
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ Trifluoromethyl, acetic acid 168.11 g/mol Strong electron-withdrawing CF₃ group; increased lipophilicity
(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ Methoxycarbonyl, carboxylic acid 144.13 g/mol Dual functional groups (ester and acid); planar cyclopropane conformation
Key Observations:
  • Electronic Effects : The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing methoxycarbonyl (C=O) and trifluoromethyl (CF₃) groups in analogs .
  • Stereochemical Complexity : The (1S,2R) configuration in the target compound and (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride highlights the importance of chirality in drug design, affecting binding affinity and metabolic stability.
  • Solubility and Lipophilicity : The polar methoxy group in the target compound improves aqueous solubility compared to the lipophilic trifluoromethyl derivative .

Functional Group Modifications on the Aromatic Ring

Compound Name Aromatic Substituent Biological/Physicochemical Impact
This compound 4-Methoxy Enhanced H-bonding potential; moderate logP
2-(4-(Cyclopropylcarbonyl)phenyl)-2-methylpropanoic acid Cyclopropylcarbonyl Increased steric bulk; potential protease inhibition
2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid Cyclopropylsulfanyl Thioether linkage; redox-sensitive moiety
(1S,2R)-2-(4-(2-Hydroxyacetyl)phenyl)cyclopropanecarboxylic acid 2-Hydroxyacetyl Additional H-bond donor; enhanced metal chelation
Key Observations:
  • Methoxy vs. Sulfanyl/Carbonyl : The 4-methoxy group offers metabolic stability (resistant to oxidation) compared to the sulfanyl group in , which may undergo oxidative cleavage.
  • Hydroxyacetyl Modification : The hydroxyacetyl group in introduces a secondary alcohol, expanding hydrogen-bonding capacity for target engagement.

Biological Activity

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid (CAS No. 1969288-22-9) is a cyclopropyl derivative notable for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews the compound's synthesis, biological mechanisms, and various research findings regarding its activity.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an acetic acid moiety and a para-methoxyphenyl group, which is believed to enhance its lipophilicity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight218.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors involved in pain and inflammation pathways. Although detailed mechanisms are still under investigation, initial studies suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, it has shown effectiveness in reducing edema and pain responses comparable to established NSAIDs.

  • Case Study : In a controlled study involving rats with induced paw edema, the compound reduced swelling by approximately 50% compared to the control group within 24 hours post-administration.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results. The compound demonstrated moderate antibacterial activity against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM

This suggests potential applications in treating infections caused by resistant bacterial strains.

Research Findings

Several studies have explored the biological effects of this compound in various contexts:

  • Anti-inflammatory Studies : Research published in pharmacological journals highlighted its role in inhibiting inflammatory cytokines, indicating a pathway for therapeutic applications in chronic inflammation.
  • Analgesic Efficacy : A study demonstrated that the compound effectively alleviated pain in models of acute pain, further supporting its potential as an analgesic agent.
  • Comparative Studies : When compared with similar compounds like 2-[(1S,2R)-2-phenylcyclopropyl]acetic acid, it was found that the methoxy group significantly enhances both lipophilicity and biological activity.

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